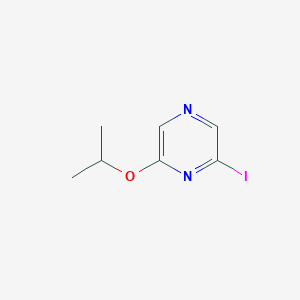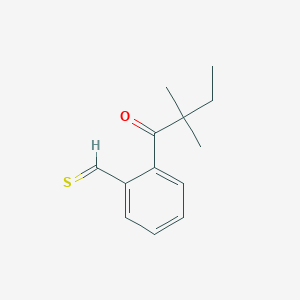
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 2,2-dimethylbutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde typically involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2,2-dimethylbutanoyl moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its ability to release hydrogen sulfide (H2S) upon exposure to light. This photochemical reaction is initiated by the absorption of light, leading to the formation of reactive intermediates that release H2S. The released H2S can then interact with various molecular targets and pathways, modulating biological processes such as neurotransmission, smooth muscle relaxation, and inflammation regulation .
Comparación Con Compuestos Similares
Thiobenzaldehyde: Shares the thiobenzaldehyde moiety but lacks the 2,2-dimethylbutanoyl group.
2,2-Dimethylbutanoyl Chloride: Contains the 2,2-dimethylbutanoyl group but lacks the thiobenzaldehyde moiety.
Uniqueness: The ability to release H2S upon irradiation further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
2-(2,2-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-8-6-5-7-10(11)9-15/h5-9H,4H2,1-3H3 |
Clave InChI |
IUGQLMUWRRLDTI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)C1=CC=CC=C1C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


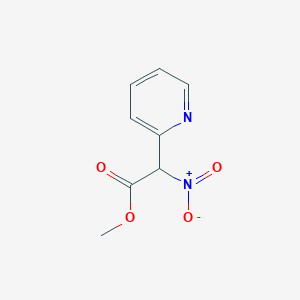
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)

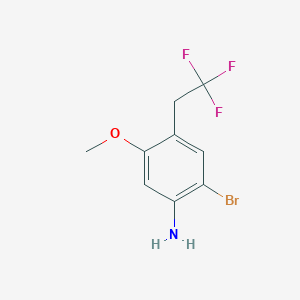
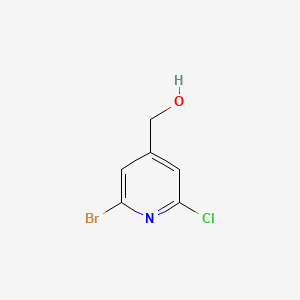
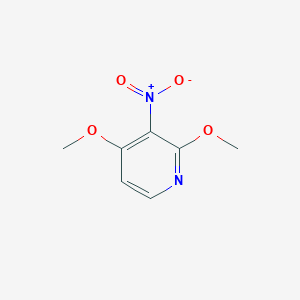
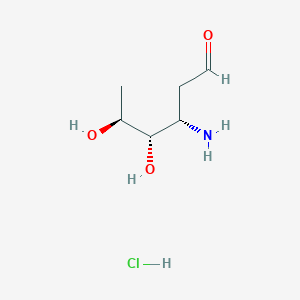
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)

